Introduction: The Significance of the 3-Phenylazetidine Scaffold
Introduction: The Significance of the 3-Phenylazetidine Scaffold
An In-Depth Technical Guide to 3-Phenylazetidine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Phenylazetidine hydrochloride (CAS: 7606-30-6). We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile compared to more common heterocycles like piperidine or pyrrolidine.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets, while often improving key drug-like properties such as metabolic stability and aqueous solubility.[3]
3-Phenylazetidine hydrochloride incorporates this valuable azetidine motif with a phenyl substitution, providing a rigid framework with well-defined exit vectors for further chemical modification.[3] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a versatile and readily applicable building block in the synthesis of novel therapeutics.[4] This guide aims to provide a detailed technical overview of its synthesis, characterization, and strategic application in drug discovery.
Caption: Chemical structure of 3-Phenylazetidine Hydrochloride.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is foundational for its effective use in synthesis and formulation.
Table 1: Physicochemical Properties of 3-Phenylazetidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 7606-30-6 | [5][6][7][8] |
| Molecular Formula | C₉H₁₂ClN | [4][6][7][8] |
| Molecular Weight | 169.65 g/mol | [6][7] |
| Appearance | White to off-white powder or solid | [8] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8][9] |
| SMILES | c1ccc(cc1)C1CNC1.Cl | [4] |
| InChI | InChI=1/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | [4] |
Table 2: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (br s, 2H, NH₂⁺), 7.3-7.5 (m, 5H, Ar-H), 4.4-4.6 (m, 1H, Ar-CH), 4.1-4.3 (m, 2H, CH₂), 3.9-4.1 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 138-140 (Ar-C), 129-130 (Ar-CH), 128-129 (Ar-CH), 127-128 (Ar-CH), 55-57 (CH₂), 38-40 (Ar-CH) |
| Mass Spec (ESI+) | [M+H]⁺ = 134.10 (as free base) |
Note: NMR data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
Synthesis and Purification: A Validated Approach
The synthesis of 3-phenylazetidine typically involves the formation of the strained four-membered ring, often requiring the use of protecting groups to direct the cyclization. The hydrochloride salt is then formed in the final step.
Synthetic Rationale
A common strategy involves the deprotection of a stable, N-protected precursor. N-benzhydryl is a frequently used protecting group for azetidines due to its stability and subsequent removal via hydrogenolysis. The synthesis begins with the reaction of a suitable propane derivative with a protected amine, followed by cyclization and deprotection. The final salt formation with hydrochloric acid provides the stable, water-soluble product.[10]
Caption: General synthetic workflow for 3-Phenylazetidine HCl.
Experimental Protocol: Synthesis via Hydrogenolysis
This protocol describes the deprotection of 1-Benzhydryl-3-phenylazetidine to yield the target compound.
Step 1: Hydrogenolytic Deprotection
-
To a solution of 1-benzhydryl-3-phenylazetidine (1.0 eq) in a protic solvent such as methanol, add a catalytic amount of palladium on charcoal (10% w/w).[10]
-
Add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).[10]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).[10]
-
Stir the mixture at room temperature until hydrogen uptake ceases (typically 2-4 hours), indicating the completion of the reaction.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Step 2: Isolation and Purification
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Phenylazetidine hydrochloride.
-
Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.[11]
-
Dry the resulting crystalline solid under vacuum to remove residual solvents.
Analytical Characterization Workflow
Ensuring the identity and purity of 3-Phenylazetidine hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing purity and monitoring degradation.
Protocol: Reverse-Phase HPLC Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[12]
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: Integrated analytical workflow for quality control.
Applications in Drug Discovery
3-Phenylazetidine hydrochloride is not merely an intermediate but a strategic building block for creating high-value therapeutic candidates.[4]
Scaffold for CNS-Active Agents
The rigid 3-phenylazetidine core is an excellent starting point for ligands targeting central nervous system (CNS) receptors and transporters.[3] Its structure is found in compounds designed to modulate monoamine transporters like the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][13] Dysregulation of these transporters is linked to various psychiatric and neurological disorders, making them key therapeutic targets.[3] The defined exit vectors of the scaffold allow for precise chemical modifications to fine-tune potency and selectivity.
Bioisosteric Replacement and Conformational Constraint
In drug design, replacing more flexible fragments (like a phenylethylamine) with the constrained azetidine ring can lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[14] This strategy of conformational restriction has been successfully employed in the design of novel antitumor agents, where a 3-aryl-azetidine moiety was used to replace a more flexible group in analogues of TZT-1027.[14]
Caption: Role of 3-Phenylazetidine HCl in a drug discovery cascade.
Safety, Handling, and Stability
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Stability Profile
While the hydrochloride salt enhances stability, the azetidine ring's inherent strain makes it susceptible to degradation under harsh conditions.[12] Forced degradation studies are recommended to understand its chemical liabilities.
Protocol: Forced Degradation Study (ICH Guidelines)
-
Stock Solution: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water.[12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[12]
-
Thermal Stress: Expose the solid compound to 80 °C.
-
Photolytic Stress: Expose the compound to light conditions as specified by ICH Q1B.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify degradation.[12]
Safety and Handling Precautions
Based on available safety data, 3-Phenylazetidine hydrochloride and related compounds should be handled with care.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Source(s) |
| Hazard | H302: Harmful if swallowed. | [15] |
| H311: Toxic in contact with skin. | [15] | |
| H315: Causes skin irritation. | [15][16] | |
| H319: Causes serious eye irritation. | [15][16] | |
| H331: Toxic if inhaled. | [15] | |
| H335: May cause respiratory irritation. | [15] | |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [15] |
| P271: Use only outdoors or in a well-ventilated area. | [15] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][15] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [15] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood.[9][15]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][15]
-
Minimize dust generation and accumulation.[9]
Conclusion
3-Phenylazetidine hydrochloride is a high-value chemical entity with significant potential in pharmaceutical research and development. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics, particularly for CNS disorders. By understanding its synthesis, characterization, and handling requirements as detailed in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.
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ResearchGate. (PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. [Link]
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